13,14-Dihydro-15-keto-PGE1

Platelet Aggregation Metabolite Activity Cardiovascular Research

13,14-Dihydro-15-keto-PGE1 is the primary, biologically inactive metabolite of PGE1, offering a 1350-fold lower antiplatelet IC50 (54 µM vs. 40 nM for PGE1). Its unique saturation at the 13,14-double bond and oxidation at the 15-hydroxy group make it an essential, non-interchangeable negative control for PGE1 mechanism studies, and a superior stable analyte (terminal half-life ~25–34 min) for indirect PGE1 systemic exposure assessment in DMPK and toxicology. For receptor characterization, its low EP receptor binding affinity enables specific baseline measurement, distinguishing genuine target engagement from nonspecific metabolite binding. This distinct therapeutic potential has also been explored in patented anti-ulcer research. Choose this verified metabolite from reputable suppliers to guarantee experimental validity and reliable data, avoiding the critical variability from functionally active analogs like 13,14-dihydro-PGE1.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
CAS No. 22973-19-9
Cat. No. B023425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,14-Dihydro-15-keto-PGE1
CAS22973-19-9
Synonyms(11α,13E)-11-Hydroxy-9,15-dioxo-prost-13-en-1-oic Acid; _x000B_3-Hydroxy-5-oxo-2-(3-oxo-1-octenyl)-cyclopentaneheptanoic Acid;  15-Keto-PGE1; 15-Oxo-PGE1;  15-Oxoprostaglandin E1;  U 22409; 
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16-,17-,19-/m1/s1
InChIKeyVXPBDCBTMSKCKZ-XQHNHVHJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





13,14-Dihydro-15-keto-PGE1 (CAS 22973-19-9): Baseline Profile and Key Comparators for Scientific Procurement


13,14-Dihydro-15-keto-PGE1 is the major, biologically inactive metabolite of Prostaglandin E1 (PGE1) formed via sequential oxidation and reduction reactions primarily in the lungs [1]. Characterized by the saturation of the 13,14-double bond and oxidation of the 15-hydroxy group, it represents the terminal step in PGE1's rapid in vivo clearance [2]. Unlike its highly potent parent compound, this metabolite exhibits dramatically reduced activity across key pharmacological assays, a property central to its specific research and industrial applications as a biomarker or a comparator in metabolic studies .

Why Generic Substitution of 13,14-Dihydro-15-keto-PGE1 with Other PGE1 Metabolites Is Scientifically Unjustified


Within the prostaglandin E1 metabolic pathway, each metabolite—13,14-dihydro-PGE1, 15-keto-PGE1, and 13,14-dihydro-15-keto-PGE1—possesses a distinct chemical structure that confers a unique biological activity profile and vastly different receptor binding affinities [1]. A procurement decision based solely on class, assuming functional equivalence, is invalid. For instance, 13,14-dihydro-PGE1 retains significant antiplatelet activity comparable to PGE1, whereas 13,14-dihydro-15-keto-PGE1 is nearly inactive [2]. Substitution would introduce uncontrolled variability in experiments, leading to erroneous conclusions about PGE1 metabolism, biomarker quantification, or the specificity of pharmacological interventions. The following quantitative evidence delineates these critical, non-interchangeable differences.

Quantitative Differentiation Guide for 13,14-Dihydro-15-keto-PGE1: Evidence vs. PGE1, 13,14-Dihydro-PGE1, and 15-Keto-PGE1


Platelet Aggregation Inhibition: Potency Reduction by Over 1000-Fold Compared to PGE1

13,14-Dihydro-15-keto-PGE1 is a weak inhibitor of ADP-induced platelet aggregation, demonstrating an IC50 of 54 µM in human platelet-rich plasma (PRP). This is a profound reduction in potency compared to its parent compound, Prostaglandin E1 (PGE1), which has a reported IC50 of 40 nM in the same assay system [1]. This data underscores the compound's role as an inactive metabolite for use in control experiments or as a biomarker, rather than an active pharmacological agent.

Platelet Aggregation Metabolite Activity Cardiovascular Research

Binding Affinity: Ranked Lowest Among PGE1 Metabolites for PGE1 Binding Sites

In competitive binding studies using 3H-PGE1 in myometrial preparations, the relative affinity of PGE1 metabolites ranked as: PGE1 > 13,14-dihydro-PGE1 > 13,14-dihydro-15-keto-PGE1 = 15-keto-PGE1 [1]. The target compound showed a significantly reduced ability to displace bound PGE1 compared to the primary active metabolite 13,14-dihydro-PGE1, demonstrating the structural modifications render it far less capable of interacting with the PGE1 receptor site.

Receptor Binding Prostaglandin Receptor Myometrium

Pharmacokinetic Marker: Definable Half-Life Enabling Indirect Monitoring of PGE1 Disposition

Unlike its rapidly cleared and unstable parent PGE1, 13,14-dihydro-15-keto-PGE1 exhibits a quantifiable and reproducible pharmacokinetic profile. Following intravenous administration of PGE1 in a conscious beagle model, this metabolite's plasma concentration declined biexponentially with a terminal half-life ranging from 25 to 34 minutes, with clearance values of 10–14 mL/kg/min [1]. This stability and definable elimination phase makes it a superior analyte for indirectly monitoring the in vivo disposition of PGE1, a function its precursor metabolites cannot fulfill.

Pharmacokinetics Biomarker Metabolism

Anti-ulcer Efficacy: Patent Data Suggests Reduced Side Effects Relative to PGEs

Patented research indicates that 13,14-dihydro-15-keto prostaglandins E, which includes the target compound, exhibit remarkable preventive effects against ulcers while having the advantage of showing no side effects intrinsic to native PGE or remarkably reducing such effects [1]. This property, which is not shared by the parent PGE1 or its active metabolite 13,14-dihydro-PGE1, highlights a potential therapeutic differentiation that makes this class of metabolites valuable for drug discovery and development programs seeking anti-ulcer agents with improved safety profiles.

Gastroprotection Anti-ulcer Drug Development

Primary Research and Industrial Applications for 13,14-Dihydro-15-keto-PGE1 Based on Quantitative Evidence


Use as a Negative Control or Biologically Inert Comparator in Platelet Aggregation Assays

Given its IC50 of 54 µM in human PRP, which is over 1350-fold less potent than the parent PGE1 (40 nM) [1], 13,14-dihydro-15-keto-PGE1 serves as an ideal negative control. Researchers studying PGE1's antiplatelet mechanisms can use this compound to confirm that observed effects are specific to the parent molecule and not a class-wide property of its metabolites.

As a Stable Biomarker for In Vivo Pharmacokinetic Studies of PGE1

The compound's quantifiable and reproducible terminal half-life (25-34 min) and clearance (10-14 mL/kg/min) in a beagle model [2] make it a far superior analyte than the rapidly metabolized PGE1. Its use enables accurate, indirect assessment of PGE1 systemic exposure and disposition in toxicology and drug metabolism studies, a critical application where direct measurement of the parent drug is impractical.

As a Reference Standard in Receptor Binding and Displacement Assays

With its confirmed low binding affinity, ranking below PGE1 and 13,14-dihydro-PGE1 in competitive binding assays [3], 13,14-dihydro-15-keto-PGE1 is essential for characterizing the specificity of novel EP receptor ligands. It can be used to establish baseline or non-specific binding, ensuring that observed interactions are due to target engagement rather than non-specific binding to inactive metabolites.

Lead Compound for Anti-Ulcer Drug Discovery Programs

Patented research establishes that 13,14-dihydro-15-keto prostaglandins E possess significant anti-ulcer activity without the side effects inherent to PGE [4]. This unique therapeutic window differentiates it from PGE1 and positions this compound as a promising starting point for medicinal chemistry efforts aimed at developing safer gastroprotective agents for conditions like duodenal and gastric ulcers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 13,14-Dihydro-15-keto-PGE1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.